molecular formula C10H12O B6203448 4-ethyl-2-methylbenzaldehyde CAS No. 1085524-24-8

4-ethyl-2-methylbenzaldehyde

Cat. No.: B6203448
CAS No.: 1085524-24-8
M. Wt: 148.2
InChI Key:
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Description

4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O. It is a colorless liquid with a distinctive scent. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of stable aluminum hemiaminal as a tetrahedral intermediate, which allows for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

In industrial settings, this compound is typically produced through the Friedel-Crafts formylation method due to its efficiency and cost-effectiveness. This method involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: 4-Ethyl-2-methylbenzoic acid.

    Reduction: 4-Ethyl-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Ethyl-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylbenzaldehyde involves its interaction with cellular components. For example, it can disrupt cellular antioxidation systems in fungi, leading to antifungal activity . The compound targets enzymes such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

1085524-24-8

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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